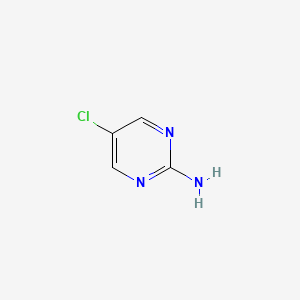

2-Amino-5-chloropyrimidine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-chloropyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClN3/c5-3-1-7-4(6)8-2-3/h1-2H,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQZMDDKDHRIGDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9063875 | |

| Record name | 2-Pyrimidinamine, 5-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9063875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5428-89-7 | |

| Record name | 5-Chloro-2-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5428-89-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pyrimidinamine, 5-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005428897 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-5-chloropyrimidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13326 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Pyrimidinamine, 5-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Pyrimidinamine, 5-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9063875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloropyrimidin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.165 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Amino-5-chloropyrimidine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LVC9BC7LGW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 2 Amino 5 Chloropyrimidine

Direct Halogenation Strategies

Direct halogenation methods involve the introduction of a chlorine atom onto the 2-aminopyrimidine (B69317) ring. These strategies are often favored for their atom economy and fewer synthetic steps.

Chlorination of 2-Aminopyridine (B139424) in Strongly Acidic Media

The direct chlorination of 2-aminopyridine is a common approach to synthesize 2-amino-5-chloropyrimidine. Conducting the reaction in a strongly acidic medium, such as concentrated sulfuric acid, is crucial for achieving high selectivity for the 5-chloro isomer. google.com The strong acid protonates the 2-aminopyrimidine, which deactivates the ring towards electrophilic substitution and directs the incoming chlorine atom to the 5-position. google.combrainly.com This method minimizes the formation of the undesired 2-amino-3,5-dichloropyrimidine byproduct. google.com Yields of up to 86.8% have been reported using this method in a concentrated sulfuric acid medium. guidechem.com However, a significant drawback of this process is the large amount of acid required, leading to substantial waste during neutralization and product isolation. guidechem.com

| Parameter | Condition | Yield | Purity | Reference |

| Acid Medium | 70% aqueous sulfuric acid | High | High | google.com |

| Chlorinating Agent | Chlorine gas | - | - | google.com |

| Byproducts | Minimal 2-amino-3,5-dichloropyrimidine | - | - | google.com |

Oxidative Chlorination Approaches (e.g., using NaClO/HCl)

Oxidative chlorination offers a milder and safer alternative to using chlorine gas directly. google.com This method typically employs a combination of an oxidizing agent and a chloride source, such as sodium hypochlorite (B82951) (NaClO) and hydrochloric acid (HCl), to generate the active chlorinating species in situ. google.com The reaction is often carried out in a two-phase system to control the reaction rate and temperature. A typical procedure involves the slow addition of concentrated HCl to a mixture of 2-aminopyridine and NaClO solution at a controlled temperature, often around 10°C, followed by a period at a slightly elevated temperature (e.g., 25°C) to complete the reaction. google.com This method can achieve yields of around 72%. google.com The gradual generation of the electrophile helps to control the extent of chlorination and reduce the formation of polychlorinated byproducts. guidechem.com

| Reagents | Temperature | Reaction Time | Yield | Reference |

| 2-aminopyridine, NaClO, HCl | 10°C then 25°C | 2 hours then 4 hours | 72% | google.com |

Catalyzed Chlorination Reactions (e.g., Ionic Liquid Catalysis)

To address the environmental concerns associated with strongly acidic media, catalytic methods have been developed. Ionic liquids have emerged as promising catalysts and solvents for the chlorination of 2-aminopyrimidine. nih.gov For instance, 1-methyl-3-methylimidazolium chloride has been used as a recyclable catalyst in the chlorination of 2-aminopyridine with N-fluoro-N-chlorobenzenesulfonamide as the chlorinating agent. This system offers high yields (up to 98.8%) and purity (99.2%) under mild conditions (25°C) and allows for the easy separation and reuse of the ionic liquid catalyst. The use of ionic liquids can enhance the solubility of reagents and facilitate the reaction, providing a greener and more efficient synthetic route. nih.govbeilstein-journals.org

| Catalyst | Chlorinating Agent | Solvent | Temperature | Yield | Reference |

| 1-methyl-3-methylimidazolium chloride | N-fluoro-N-chlorobenzenesulfonamide | Dichloromethane | 25°C | 98.8% |

Indirect Synthetic Routes

Indirect synthetic routes to this compound involve the synthesis of a pyrimidine (B1678525) ring with the chlorine and amino groups already in place or introduced in a stepwise manner. These methods can offer better control over regioselectivity.

Electrochemical Reduction of Nitro Precursors (e.g., 5-chloro-2-nitropyridine)

A notable indirect method is the electrochemical reduction of 5-chloro-2-nitropyridine. This process involves the six-electron reduction of the nitro group to an amino group. chemicalbook.comelectronicsandbooks.com The reaction is typically carried out in an acidic ethanol-water medium using a nickel cathode and a copper anode. chemicalbook.comelectronicsandbooks.com This electrochemical approach can achieve high yields, with reports of up to 84%. electronicsandbooks.com The process is conducted under a nitrogen atmosphere to prevent oxidation of the product. chemicalbook.com This method avoids the use of harsh reducing agents and offers a cleaner synthetic pathway. chemicalbook.comelectronicsandbooks.com

| Precursor | Electrode System | Medium | Current Density | Yield | Reference |

| 5-chloro-2-nitropyridine | Nickel cathode, Copper anode | 10% H₂SO₄ in ethanol-water | 100 A/m² | 82-84% | chemicalbook.comelectronicsandbooks.com |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and economically viable production methods. rasayanjournal.co.in These principles advocate for the reduction of waste, maximization of atom economy, and the use of safer chemical processes to minimize environmental impact. instituteofsustainabilitystudies.com

Solvent-free, or solid-state, synthesis offers a green alternative to traditional solvent-based methods by reducing pollution, lowering costs, and simplifying operational procedures. ajrconline.org In the context of pyrimidine derivatives, solvent-free approaches have demonstrated high yields and cleaner reactions. rasayanjournal.co.in

One notable solvent-free method involves the reaction of 2-amino-4,6-dichloropyrimidine (B145751) with various amines in the presence of triethylamine (B128534) at elevated temperatures (80–90 °C) to produce 2-aminopyrimidine derivatives. mdpi.com This method, which can be adapted for this compound synthesis, proceeds via a nucleophilic aromatic substitution mechanism and has been shown to produce good to excellent yields without the need for a solvent or catalyst. mdpi.com The reaction is typically monitored by Thin-Layer Chromatography (TLC), and the product is isolated by adding distilled water to the reaction mixture, followed by filtration and crystallization. mdpi.com

Microwave-assisted synthesis is another effective solvent-free or low-solvent technique. For instance, the synthesis of 2-amino-4-chloro-pyrimidine derivatives has been achieved by reacting 2-amino-4-chloro-pyrimidine with substituted amines in a microwave reactor at 120–140 °C for 15–30 minutes. nih.gov This method significantly reduces reaction times and can be performed with minimal solvent. nih.gov

The chlorination of hydroxylated precursors, a common step in pyrimidine synthesis, can also be performed under solvent-free or low-solvent conditions. researchgate.net Heating a hydroxypyrimidine with an equimolar amount of a chlorinating agent like phosphorus oxychloride (POCl₃) in a sealed reactor can efficiently produce the corresponding chloropyrimidine on a large scale. mdpi.com

Table 1: Comparison of Solvent-Free Synthesis Methods for Pyrimidine Derivatives

Atom economy is a core principle of green chemistry that focuses on maximizing the incorporation of all materials from the starting reagents into the final product, thereby minimizing waste. instituteofsustainabilitystudies.comjocpr.com Traditional multi-step syntheses often suffer from poor atom economy due to the use of stoichiometric reagents and the generation of byproducts that are not incorporated into the final molecule. google.com

Strategies to improve atom economy in the synthesis of this compound include:

Catalytic Reactions: Employing catalytic processes instead of stoichiometric ones significantly reduces waste. instituteofsustainabilitystudies.com For example, the use of palladium or copper catalysts can enhance the efficiency of amination and chlorination reactions.

One-Pot Syntheses: Combining multiple reaction steps into a single pot, also known as a multicomponent reaction (MCR), improves atom economy by reducing the need for intermediate purification steps, which often lead to material loss. rasayanjournal.co.in A one-pot method for preparing 2-amino-5-halogenated pyridines involves a halogen addition reaction followed by a pyridine (B92270) cyclization, demonstrating high atom economy and selectivity. google.com

Avoiding Protecting Groups: The use of protecting and deprotecting groups adds steps to a synthesis and generates waste. Designing synthetic routes that avoid their use is a key aspect of green chemistry.

Use of Safer Reagents: Replacing hazardous reagents with safer alternatives contributes to waste reduction and a safer process. For instance, using sodium hypochlorite (NaClO) in acidic media for chlorination is a milder and safer alternative to using hazardous chlorine gas.

A significant challenge in some synthetic routes is the generation of inorganic salt byproducts, which contribute to a large volume of waste and complicate purification. google.com For example, processes that require large amounts of acid and subsequent neutralization with a base generate substantial waste. guidechem.com Greener approaches aim to minimize or eliminate these steps.

Process Optimization and Scalability Considerations

Optimizing reaction conditions and ensuring scalability are critical for the industrial production of this compound. This involves careful monitoring of the reaction, strategies to enhance yield and selectivity, and effective purification methods.

Continuous monitoring of a chemical reaction is essential to track its progress, identify the formation of intermediates, and determine the optimal endpoint. This helps to prevent the formation of byproducts and maximize the yield of the desired product.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used for monitoring the progress of organic reactions. mdpi.commdpi.com It allows for the qualitative assessment of the presence of starting materials, intermediates, and products in the reaction mixture. mdpi.com For instance, in the synthesis of 2-aminopyrimidine derivatives, TLC with a hexane (B92381) and ethyl acetate (B1210297) solvent system is used to monitor the reaction's completion. mdpi.com

High-Performance Liquid Chromatography (HPLC) provides a more quantitative and precise method for reaction monitoring. It can be used to determine the concentration of reactants and products over time, providing valuable kinetic data for process optimization. HPLC with UV detection is a common setup for analyzing pyrimidine derivatives. researchgate.netnih.gov For example, a reversed-phase HPLC method using a C18 column can be employed to separate and quantify 2-Amino-5-chloropyridine (B124133), a related compound. researchgate.netsielc.com

Other spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are also used to confirm the identity and purity of intermediates and the final product.

Maximizing the yield and selectivity of a reaction is paramount for an efficient and economical synthetic process. Several factors can be manipulated to achieve this:

Temperature and Pressure Control: Temperature is a critical parameter influencing reaction rates and selectivity. smolecule.com For the chlorination of hydroxypyrimidines, optimal temperatures are often in the range of 140-160°C in a sealed reactor to prevent the loss of volatile substances and ensure complete conversion. smolecule.com Precise temperature control is crucial to prevent side reactions.

Stoichiometry of Reagents: The molar ratio of reactants must be carefully controlled to ensure the complete consumption of the limiting reagent and to minimize the formation of byproducts from excess reagents. For instance, in chlorination reactions, using between one and two equivalents of the chlorinating agent per equivalent of the starting material is often preferred to avoid over-chlorination. google.com

Catalyst Selection: The choice of catalyst can significantly impact reaction rates and selectivity. For example, quaternary ammonium (B1175870) salts can enhance the efficiency of chlorination, while palladium or copper catalysts are effective for amination reactions. In some cases, ionic liquids can act as phase-transfer catalysts, improving reagent solubility and reaction kinetics.

Solvent Choice: The polarity of the solvent can affect reaction kinetics and regioselectivity. Polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) and 1,4-dioxane (B91453) have shown good performance in controlling regioselectivity in substitution reactions on pyrimidines. smolecule.com

Table 2: Strategies for Yield and Selectivity Enhancement

The final step in any synthesis is the purification of the desired product to remove unreacted starting materials, byproducts, and residual catalysts. The choice of purification method depends on the physical and chemical properties of the product and the impurities.

Common purification techniques for this compound and related compounds include:

Crystallization/Recrystallization: This is a widely used method for purifying solid compounds. mdpi.com The crude product is dissolved in a suitable solvent at an elevated temperature, and upon cooling, the pure product crystallizes out, leaving impurities in the solution. Ethanol (B145695) is a common solvent for recrystallizing pyrimidine derivatives. mdpi.commdpi.com

Acid-Base Extraction: This technique is useful for separating acidic or basic compounds from neutral impurities. guidechem.com The reaction mixture can be basified to precipitate certain compounds or extracted with an acidic solution to isolate basic products. guidechem.com

Chromatography: Column chromatography and preparative HPLC are powerful techniques for separating complex mixtures and achieving high purity. However, they can be expensive and time-consuming for large-scale production.

A significant challenge in the purification of this compound is the removal of structurally similar byproducts, such as over-chlorinated derivatives (e.g., 2-amino-3,5-dichloropyridine). google.com The presence of these impurities not only reduces the yield but also makes the isolation of the pure monochloro product difficult. google.com The development of highly selective reactions is therefore crucial to minimize the formation of such byproducts and simplify the purification process.

Chemical Reactivity and Derivatization of 2 Amino 5 Chloropyrimidine

Nucleophilic Aromatic Substitution (SNAr) Reactions

The pyrimidine (B1678525) ring is inherently electron-deficient due to the presence of two nitrogen atoms, which facilitates nucleophilic aromatic substitution (SNAr) reactions. nih.govnih.gov The chlorine atom at the 5-position, while not as activated as halogens at the 2, 4, or 6 positions, can still undergo substitution, particularly under forcing conditions or with potent nucleophiles.

The chlorine atom of 2-amino-5-chloropyrimidine can be displaced by various nucleophiles. The SNAr mechanism typically involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate, known as a Meisenheimer complex, followed by the elimination of the chloride leaving group to restore aromaticity. nih.gov The reactivity of the pyrimidine ring towards nucleophilic attack is enhanced by the presence of the ring nitrogen atoms. nih.gov

| Nucleophile | Reagent/Conditions | Product Type |

| Alkoxides | NaOR/ROH, heat | 5-Alkoxy-2-aminopyrimidine |

| Thiolates | NaSR/solvent, heat | 5-(Alkylthio)-2-aminopyrimidine |

| Cyanide | NaCN or KCN/DMSO, heat | 2-Amino-5-cyanopyrimidine |

This table represents typical SNAr reactions and conditions based on the general reactivity of chloropyrimidines.

The displacement of the chlorine atom by nitrogen nucleophiles is a common and synthetically useful transformation. Reactions with various classes of amines, including primary and secondary amines, can be achieved to yield 5-amino-substituted 2-aminopyrimidine (B69317) derivatives. These reactions often require elevated temperatures. The reactivity of 2-chloropyrimidine (B141910) with primary and secondary amines has been shown to produce moderate to excellent yields, suggesting that this compound would undergo similar transformations. researchgate.net

| Amine Class | Example Amine | General Conditions | Product |

| Primary Aliphatic | n-Butylamine | Heat, with or without base | N-Butyl-2-aminopyrimidine-5-amine |

| Secondary Aliphatic | Piperidine | Heat, solvent (e.g., NMP) | 5-(Piperidin-1-yl)pyrimidin-2-amine |

| Primary Aromatic | Aniline (B41778) | High temperature, acid catalysis | N-Phenyl-2-aminopyrimidine-5-amine |

This table illustrates the expected outcomes of amination reactions on the this compound scaffold.

Reactions Involving the Amino Group

The exocyclic amino group at the 2-position is a key functional handle for further derivatization of the molecule. It behaves as a typical aromatic amine, albeit with its nucleophilicity slightly reduced by the electron-withdrawing nature of the pyrimidine ring.

The amino group of this compound can readily undergo acylation with acyl chlorides or acid anhydrides in the presence of a base to form the corresponding amides. This reaction is a common strategy for protecting the amino group or for introducing new functional moieties.

| Reagent | Conditions | Product |

| Acetyl chloride | Pyridine (B92270), CH2Cl2 | N-(5-Chloropyrimidin-2-yl)acetamide |

| Benzoyl chloride | Triethylamine (B128534), THF | N-(5-Chloropyrimidin-2-yl)benzamide |

| Acetic anhydride | Heat or acid catalyst | N-(5-Chloropyrimidin-2-yl)acetamide |

This table provides examples of typical acylation reactions.

The oxidation of aromatic primary amines to their corresponding nitro or nitroso compounds is a known transformation, though it can sometimes be challenging to control. quimicaorganica.orgresearchgate.net Peroxyacids are commonly employed oxidizing agents for converting amines into nitro derivatives. mdpi.com The specific application of these methods to this compound would be expected to yield the 5-chloro-2-nitropyrimidine, although careful selection of reagents is necessary to avoid over-oxidation or degradation of the pyrimidine ring. The reaction temperature can be crucial for selectivity, with lower temperatures sometimes favoring the formation of nitroso intermediates. mdpi.com

| Oxidizing Agent | Typical Conditions | Expected Product |

| Trifluoroperacetic acid (TFPAA) | CH2Cl2, 0 °C to rt | 5-Chloro-2-nitropyrimidine |

| m-Chloroperoxybenzoic acid (m-CPBA) | CH2Cl2, heat | 5-Chloro-2-nitropyrimidine |

| Sodium perborate/Tungstophosphoric acid | Micellar media | 5-Chloro-2-nitropyrimidine organic-chemistry.org |

This table outlines potential methods for the oxidation of the amino group based on general procedures for aromatic amines.

The primary amino group can be converted to a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). While often unstable, heteroaromatic diazonium salts can serve as intermediates for a variety of subsequent transformations, analogous to the Sandmeyer reaction. nih.gov The diazonium group can be replaced by a range of substituents, including halogens, cyano, or hydroxyl groups. A modern approach allows for the conversion of aminoheterocycles into chlorides using a pyrylium (B1242799) reagent and a chloride source, avoiding the need for traditional diazotization conditions. nih.gov

| Reaction | Reagents | Product |

| Sandmeyer-type Chlorination | 1. NaNO2, HCl, 0-5 °C2. CuCl | 2,5-Dichloropyrimidine |

| Sandmeyer-type Bromination | 1. NaNO2, HBr, 0-5 °C2. CuBr | 2-Bromo-5-chloropyrimidine |

| Schiemann-type Fluorination | 1. NaNO2, HBF4, 0-5 °C2. Heat | 5-Chloro-2-fluoropyrimidine |

| Hydrolysis | 1. NaNO2, H2SO4, 0-5 °C2. H2O, heat | 5-Chloro-2-hydroxypyrimidine |

This table summarizes classic transformations proceeding via a diazonium salt intermediate.

Reactions Involving the Pyrimidine Ring System

The reactivity of the this compound ring is dictated by the interplay of its constituent atoms and substituent groups. The pyrimidine core is inherently electron-deficient, a characteristic that is amplified by the presence of two electronegative nitrogen atoms. This π-deficient nature governs its behavior in various chemical transformations.

Electrophilic Aromatic Substitution Patterns

The pyrimidine ring is generally resistant to electrophilic aromatic substitution (EAS) due to its electron-deficient character, which deactivates the ring towards attack by electrophiles. ntu.ac.uk The presence of the two ring nitrogen atoms significantly decreases the π-electron density, making substitution more difficult than in corresponding benzene (B151609) or even pyridine systems. ntu.ac.uk

In this compound, the substituents further modulate this reactivity:

2-Amino Group : This is an activating group that donates electron density to the ring via resonance, primarily at the C4 and C6 positions.

5-Chloro Group : This is a deactivating group that withdraws electron density through induction, while weakly donating via resonance.

Ring Nitrogens : These are strongly deactivating, withdrawing electron density both inductively and by resonance.

Reduction of the Ring System

Due to their reduced aromaticity compared to pyridine and benzene, pyrimidine rings are more susceptible to reduction. researchgate.net The C5-C6 double bond, in particular, can be reduced through catalytic hydrogenation using catalysts such as platinum, palladium, or nickel. orgsyn.org This process typically yields dihydropyrimidines. For instance, the enzymatic reduction of uracil (B121893) and thymine (B56734) to their corresponding dihydro derivatives is a key step in their catabolism. orgsyn.org

Additionally, metal hydride reagents can be employed for the reduction of the pyrimidine ring. Sodium borohydride (B1222165) has been shown to reduce pyrimidin-2(1H)-ones to a mixture of dihydro- and tetrahydropyrimidin-2(1H)-ones, with the product ratio depending on the reaction conditions and substituents. nih.gov While specific studies on the ring reduction of this compound are not prevalent, it is chemically plausible that under catalytic hydrogenation or with strong hydride reagents, the pyrimidine ring could be selectively reduced to a 4,5-dihydro or other dihydropyrimidine (B8664642) derivative.

| Reaction Type | Reagent/Catalyst | Potential Product Type |

| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ | Dihydropyrimidine |

| Hydride Reduction | NaBH₄, LiAlH₄ | Dihydro- or Tetrahydropyrimidine |

Formation of Fused Heterocyclic Systems

This compound is an excellent precursor for the synthesis of fused bicyclic and polycyclic heterocyclic systems. The 2-amino group and the adjacent N1 ring nitrogen atom can act as a dinucleophile to react with various electrophiles, leading to the formation of five- or six-membered rings fused to the pyrimidine core. Such fused systems are of significant interest in medicinal chemistry. researchgate.net

Imidazopyrimidines

The synthesis of imidazo[1,2-a]pyrimidines is readily achieved through the reaction of 2-aminopyrimidines with α-halocarbonyl compounds, a classic cyclocondensation known as the Tschitschibabin reaction. researchgate.netresearchgate.net In this reaction, the exocyclic amino group of this compound initially acts as a nucleophile, attacking the carbonyl-adjacent carbon of the α-haloketone and displacing the halide. The intermediate then undergoes intramolecular cyclization as the N1 ring nitrogen attacks the carbonyl carbon, followed by dehydration to yield the aromatic fused imidazo[1,2-a]pyrimidine (B1208166) system. This reaction provides a direct and efficient route to 6-chloro-substituted imidazo[1,2-a]pyrimidines.

Table 1: Synthesis of 6-Chloro-imidazo[1,2-a]pyrimidine Derivatives

| α-Haloketone | Product |

| 2-Bromoacetophenone | 6-Chloro-2-phenylimidazo[1,2-a]pyrimidine |

| 2-Bromo-1-(4-fluorophenyl)ethan-1-one | 6-Chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyrimidine |

| 1-Bromo-3,3-dimethylbutan-2-one | 2-(tert-Butyl)-6-chloroimidazo[1,2-a]pyrimidine |

| Ethyl 2-bromoacetate | Ethyl 6-chloroimidazo[1,2-a]pyrimidine-2-carboxylate |

Triazolopyrimidines

The researchgate.netwikipedia.orgnih.govtriazolo[1,5-a]pyrimidine scaffold can be synthesized from 2-aminopyrimidine precursors. A common strategy involves the initial conversion of the 2-amino group into an N-(pyrimidin-2-yl)amidine, followed by an oxidative N-N bond formation and cyclization.

For example, this compound can be reacted with triethyl orthoformate or N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) to form the N'-(5-chloropyrimidin-2-yl)formamidine intermediate. This intermediate can then be treated with an electrophilic aminating agent, such as hydroxylamine-O-sulfonic acid (HOSA), which facilitates an intramolecular cyclization to furnish the fused triazole ring, yielding 6-chloro- researchgate.netwikipedia.orgnih.govtriazolo[1,5-a]pyrimidine. ntu.ac.uk

Table 2: Synthesis of 6-Chloro- researchgate.netwikipedia.orgnih.govtriazolo[1,5-a]pyrimidine

| Step 1 Reagent | Intermediate | Step 2 Reagent | Final Product |

| Triethyl orthoformate | N'-(5-chloropyrimidin-2-yl)formamidine | Hydroxylamine-O-sulfonic acid (HOSA) | 6-Chloro- researchgate.netwikipedia.orgnih.govtriazolo[1,5-a]pyrimidine |

Pyridopyrimidines

Pyrido[1,2-a]pyrimidines are formed by constructing a six-membered pyridine ring fused to the pyrimidine core. A versatile method for this transformation is the reaction of 2-aminopyrimidines with 1,3-dicarbonyl compounds or their synthetic equivalents, such as β-ketoesters or malonaldehyde derivatives.

The reaction of this compound with a 1,3-dielectrophile proceeds via an initial condensation with the 2-amino group, followed by an intramolecular cyclization involving the N1 ring nitrogen and the second electrophilic center. Subsequent dehydration leads to the formation of a stable, aromatic 7-chloro-pyrido[1,2-a]pyrimidinium salt. The specific substituents on the resulting fused pyridine ring are determined by the choice of the 1,3-dicarbonyl compound.

Table 3: Synthesis of 7-Chloro-pyrido[1,2-a]pyrimidinium Derivatives

| 1,3-Dicarbonyl Compound | Product |

| Malondialdehyde | 7-Chloro-pyrido[1,2-a]pyrimidinium salt |

| Acetylacetone (2,4-Pentanedione) | 7-Chloro-2,4-dimethyl-pyrido[1,2-a]pyrimidinium salt |

| Ethyl acetoacetate | 7-Chloro-4-methyl-2-oxo-1,2-dihydropyrido[1,2-a]pyrimidinium salt |

| Diethyl malonate | 7-Chloro-2,4-dioxo-1,2,3,4-tetrahydropyrido[1,2-a]pyrimidinium salt |

Other Annulated Structures

The pyrimidine ring of this compound serves as a versatile scaffold for the construction of various fused heterocyclic systems, known as annulated structures. These reactions typically involve building a new ring onto the existing pyrimidine core, leading to bicyclic and polycyclic compounds with diverse chemical properties. Key strategies involve cyclocondensation reactions where the amino group and an adjacent ring carbon of the this compound participate in the formation of the new ring. Two prominent examples of such annulated systems are pyrimido[4,5-d]pyrimidines and thiazolo[3,2-a]pyrimidines.

Pyrimido[4,5-d]pyrimidines

The synthesis of the pyrimido[4,5-d]pyrimidine (B13093195) core, a bicyclic system containing two fused pyrimidine rings, can be achieved using 2-aminopyrimidine derivatives as starting materials. While direct one-pot synthesis from this compound is not extensively documented, established synthetic routes for this scaffold can be adapted. A common strategy involves the construction of the second pyrimidine ring onto the C4 and C5 positions of the initial 2-aminopyrimidine ring.

For instance, a general approach involves the reaction of a 4-amino-5-cyanopyrimidine with a reagent like formic acid or formamide (B127407) to close the second ring. Therefore, a precursor derived from this compound, such as 2,4-diamino-5-chloropyrimidine-5-carbonitrile, could theoretically be cyclized to form a 7-chloro-pyrimido[4,5-d]pyrimidine derivative. Another route involves the reaction of 4-aminopyrimidine-5-carboxamides with appropriate reagents to form the fused ring.

A notable synthesis pathway involves a multi-step process starting from a substituted aminopyrimidine. For example, the reaction of 4-amino-2-chloro-5-formylpyrimidine with an amidine can lead to the formation of the pyrimido[4,5-d]pyrimidine skeleton. Adapting this to the target compound, this compound would first need to be functionalized at the 4 and 5 positions to introduce the necessary groups for cyclization.

The reaction described by Fadda, A. A., et al. (2011) involves refluxing a 6-amino-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide derivative with formic acid to yield a 5-phenyl-7-thioxo-7,8-dihydro-3H-pyrimido[4,5-d]pyrimidin-4-one. researchgate.net This highlights a cyclization strategy that could be conceptually applied to appropriately substituted 5-chloropyrimidine (B107214) precursors.

| Precursor Type | Reagent(s) | Annulated Product | General Conditions |

| Substituted 4-aminopyrimidine-5-carbonitrile | Formic Acid / Formamide | Substituted Pyrimido[4,5-d]pyrimidine | Heating / Reflux |

| Substituted 4-aminopyrimidine-5-carboxamide | Vilsmeier reagent, then ammonia | Substituted Pyrimido[4,5-d]pyrimidine | Multi-step, variable |

| 6-Amino-pyrimidine-5-carboxamide | Formic Acid | Pyrimido[4,5-d]pyrimidin-4-one | Reflux researchgate.net |

Thiazolo[3,2-a]pyrimidines

The synthesis of thiazolo[3,2-a]pyrimidines involves the fusion of a thiazole (B1198619) ring to the pyrimidine core across the N1 and C2 positions. This class of compounds is typically synthesized from pyrimidine-2-thione derivatives. Therefore, a crucial first step is the conversion of this compound into 5-chloro-1,2-dihydropyrimidine-2-thione. This can be achieved through diazotization of the amino group followed by reaction with a sulfur source, such as sodium thiocyanate (B1210189) or thiourea.

Once the 5-chloropyrimidine-2-thione precursor is obtained, it can undergo cyclocondensation with various bifunctional reagents to form the annulated thiazole ring. A widely used method is the reaction with α-halocarbonyl compounds, such as α-halo ketones or α-halo esters (e.g., ethyl chloroacetate), in the presence of a base. nih.govmdpi.com The reaction proceeds via initial S-alkylation of the pyrimidine-2-thione, followed by an intramolecular cyclization and dehydration to yield the thiazolo[3,2-a]pyrimidinone system.

Another approach involves the reaction of the pyrimidine-2-thione with 3-bromopentane-2,4-dione, which also leads to the formation of the fused thiazolo[3,2-a]pyrimidine structure. osi.lv These methods provide a versatile entry into a range of substituted 7-chloro-thiazolo[3,2-a]pyrimidines, where the substituents are determined by the choice of the α-halocarbonyl compound.

| Precursor | Reagent(s) | Annulated Product | General Conditions |

| 5-Chloro-pyrimidine-2(1H)-thione | α-Halo Ketones (e.g., phenacyl bromide) | 7-Chloro-5-aryl-thiazolo[3,2-a]pyrimidine | Heating, often with PPA nih.gov |

| 5-Chloro-pyrimidine-2(1H)-thione | α-Halo Esters (e.g., ethyl chloroacetate) | 7-Chloro-5H-thiazolo[3,2-a]pyrimidin-5-one | Base, solvent (e.g., ethanol) mdpi.com |

| 5-Chloro-pyrimidine-2(1H)-thione | 3-Bromopentane-2,4-dione | 6-Acetyl-7-chloro-5-methyl-thiazolo[3,2-a]pyrimidine | Base, solvent osi.lv |

| 5-Chloro-pyrimidine-2(1H)-thione | Chloroethynylphosphonates | 7-Chloro-thiazolo[3,2-a]pyrimidin-5-one derivatives | Varies nih.gov |

Advanced Spectroscopic and Structural Characterization

Vibrational Spectroscopy

A detailed data table of experimental FTIR peaks and their specific vibrational assignments for 2-Amino-5-chloropyrimidine is not available in the reviewed literature. While the NIST Chemistry WebBook indicates the availability of an IR spectrum, the data with assignments is not provided. nist.gov

No experimental FT-Raman data with corresponding vibrational assignments for this compound could be identified in the available research.

A computational study involving Potential Energy Distribution (PED) analysis for the vibrational modes of this compound has not been found in the public scientific literature. This type of analysis is necessary to definitively assign calculated vibrational frequencies to specific molecular motions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A definitive, published ¹H NMR spectrum with clear chemical shift, multiplicity, and proton assignments for pure this compound could not be located. Data is available for related but structurally distinct compounds, such as isomers or derivatives, which cannot be used as a substitute. rsc.orgproquest.com

Similar to the proton NMR data, a published ¹³C NMR spectrum with assigned chemical shifts for each carbon atom in this compound is not available in the reviewed sources.

Two-Dimensional NMR Techniques for Structural Elucidation

While one-dimensional NMR provides fundamental information, two-dimensional (2D) NMR techniques are indispensable for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and for confirming the compound's connectivity. For this compound, several 2D NMR experiments are critical.

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. In this compound, the two aromatic protons (H4 and H6) are adjacent and would exhibit a cross-peak in a COSY spectrum, confirming their scalar coupling and proximity within the pyrimidine (B1678525) ring. The protons of the amino group (-NH₂) may also show correlations depending on the solvent and their exchange rate.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. This technique would show a direct correlation between the H4 proton and the C4 carbon, as well as between the H6 proton and the C6 carbon. This provides a definitive assignment of which proton is attached to which carbon in the pyrimidine ring.

Table 1: Expected 2D NMR Correlations for this compound

| Experiment | Correlating Nuclei | Expected Key Correlations |

|---|---|---|

| COSY | ¹H - ¹H | H4 ↔ H6 |

| HSQC | ¹H - ¹³C (1-bond) | H4 ↔ C4 H6 ↔ C6 |

| HMBC | ¹H - ¹³C (2-4 bonds) | -NH₂ ↔ C2, C4 H4 ↔ C2, C5, C6 H6 ↔ C2, C4, C5 |

Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

In Electron Ionization Mass Spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to ionization and extensive fragmentation. The resulting mass spectrum for this compound displays a characteristic pattern. The molecular ion peak (M⁺) is observed at an m/z corresponding to the molecular weight of the compound. The presence of a chlorine atom is indicated by the isotopic pattern of chlorine-containing fragments (an M+2 peak approximately one-third the intensity of the M peak).

The fragmentation pattern provides valuable structural information. Key fragments arise from the loss of small molecules or radicals from the parent ion. The NIST Mass Spectrometry Data Center provides a reference spectrum showing prominent peaks that can be attributed to specific fragmentation pathways, confirming the structure of the molecule. cam.ac.uk

Table 2: Major Fragments in the Electron Ionization Mass Spectrum of this compound

| m/z | Proposed Fragment Identity | Significance |

|---|---|---|

| 129/131 | [C₄H₄ClN₃]⁺ (M⁺) | Molecular Ion (showing ³⁵Cl/³⁷Cl isotope pattern) |

| 102/104 | [M - HCN]⁺ | Loss of hydrogen cyanide from the pyrimidine ring |

| 94 | [M - Cl]⁺ | Loss of a chlorine radical |

| 67 | [C₃H₃N₂]⁺ | Fragment from ring cleavage |

Data interpreted from the NIST Chemistry WebBook. cam.ac.uk

High-Resolution Electron Ionization Mass Spectrometry (HREI-MS) provides the measurement of the exact mass of an ion with very high precision (typically to four or five decimal places). This allows for the determination of the elemental formula of the molecular ion and its fragments. For this compound, the theoretical exact mass of the molecular ion ([C₄H₄³⁵ClN₃]⁺) is calculated to be 129.00937 Da. nih.gov HREI-MS can experimentally verify this mass, distinguishing it from other potential isobaric compounds (molecules with the same nominal mass but different elemental formulas). This confirmation is a critical step in the definitive identification of the compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an essential tool for assessing the purity of this compound and identifying any potential by-products from its synthesis. The gas chromatograph separates volatile compounds in a sample based on their boiling points and interactions with the stationary phase. As each separated component elutes from the GC column, it enters the mass spectrometer, which provides a mass spectrum for identification. This method can effectively quantify the purity of this compound and identify trace impurities, such as starting materials, solvents, or reaction by-products, even at very low concentrations.

X-ray Diffraction Crystallography

The crystal structure of this compound has been determined and its data deposited in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 754419. nih.gov The analysis reveals the specific crystal system, space group, and unit cell dimensions that define its solid-state structure.

Table 3: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| CCDC Deposition Number | 754419 |

| Crystal System | Monoclinic |

| Space Group | P 2₁/n |

| a (Å) | 3.896(3) |

| b (Å) | 12.115(10) |

| c (Å) | 11.896(10) |

| β (°) | 94.78(3) |

Data sourced from the Cambridge Crystallographic Data Centre (CCDC).

Compound Index

Powder X-ray Diffraction (PXRD) for Crystalline Phase Analysis

Analysis of the crystalline phase of this compound has been accomplished through single-crystal X-ray diffraction, which provides foundational data for understanding its solid-state structure. While a detailed powder X-ray diffraction (PXRD) pattern is not extensively reported in the literature, the single-crystal study offers precise crystallographic parameters. iucr.orgnih.gov

The compound crystallizes in an orthorhombic system with the space group C m c a. iucr.orgnih.gov The unit cell parameters have been determined at a temperature of 293 K. iucr.orgnih.gov In the crystal structure, the entire molecule is formed through crystallographic mirror symmetry. iucr.orgnih.gov This high degree of symmetry is a key feature of its crystalline packing.

Table 1: Crystal Structure Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₄H₄ClN₃ | iucr.orgnih.gov |

| Molecular Weight | 129.55 g/mol | iucr.orgnih.gov |

| Crystal System | Orthorhombic | iucr.orgnih.gov |

| Space Group | C m c a | iucr.orgnih.gov |

| a | 7.6380 (15) Å | iucr.orgnih.gov |

| b | 8.2240 (16) Å | iucr.orgnih.gov |

| c | 17.100 (3) Å | iucr.orgnih.gov |

| Volume (V) | 1074.1 (4) ų | iucr.orgnih.gov |

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify the various intermolecular interactions within a crystal. This analysis partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal.

While a specific and detailed Hirshfeld surface analysis for this compound has not been reported in the surveyed scientific literature, the crystallographic data reveals the primary intermolecular forces responsible for its structural assembly. The dominant interaction in the crystal structure is intermolecular N—H⋯N hydrogen bonding. iucr.orgnih.goviucr.org These hydrogen bonds link adjacent molecules, forming chains that extend along the beilstein-journals.org crystallographic direction, creating a stable, ordered supramolecular architecture. iucr.orgnih.gov

Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

Ultraviolet-visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions within a molecule. Specific UV-Vis absorption data for pure this compound is not extensively detailed in the available literature. However, studies on derivatives and metal complexes incorporating the this compound moiety provide insight into its optical properties.

For instance, a gold(I)-NHC amide complex derived from this compound exhibits absorption maxima in the wavelength range of 250–350 nm. nih.gov A more complex derivative, N³-(5-chloropyrimidin-2-yl)-5-phenyl-4H-1,2,4-triazole-3,4-diamine, was found to have an absorption maximum (λ_max) at 372 nm. researchgate.net These findings indicate that the compound absorbs light in the UV region of the electromagnetic spectrum, which is characteristic of molecules containing pyrimidine rings and associated chromophores.

Photoluminescence Spectroscopy (Excitation and Emission)

Photoluminescence spectroscopy provides valuable information on a material's ability to emit light after absorbing photons. Data on the photoluminescent properties of pure this compound is limited. However, its behavior as a ligand in coordination complexes has been investigated.

Silver(I) complexes containing this compound as a ligand are reported to exhibit strong fluorescent emission bands. researchgate.net These emissions are attributed to intra-ligand transitions, suggesting that the this compound moiety itself is responsible for the luminescent properties of the complex. researchgate.net Similarly, a gold(I)–NHC complex derived from this compound was noted to have moderate emission intensity. nih.gov This demonstrates the potential of this compound to serve as a component in the design of novel luminescent materials.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to study the electronic structure of molecules. By approximating the many-electron Schrödinger equation, DFT calculations can accurately predict a wide range of molecular properties, including geometry, electronic distribution, and vibrational modes.

Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For 2-Amino-5-chloropyrimidine, DFT methods, such as those employing the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), are used to calculate equilibrium bond lengths, bond angles, and dihedral angles. These optimized structural parameters are crucial for understanding the molecule's spatial configuration and steric properties.

Electronic structure analysis provides insight into the distribution of electrons within the molecule. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests that the molecule is more reactive and can be more easily excited. Theoretical studies on related pyrimidine (B1678525) derivatives have utilized DFT to determine these frontier orbital energies, which are fundamental to predicting reactivity and electronic transitions. researchgate.netresearchgate.net

Table 1: Representative DFT-Calculated Electronic Properties for Pyrimidine Derivatives This table is illustrative of typical data obtained from DFT calculations for pyrimidine-based compounds. Specific values for this compound require a dedicated computational study.

| Property | Description | Typical Predicted Value (Arbitrary Units) |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | -6.5 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | -1.2 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | 5.3 eV |

Prediction of Vibrational Frequencies

DFT calculations are highly effective in predicting the vibrational spectra (infrared and Raman) of molecules. By calculating the second derivatives of the energy with respect to atomic displacements, a set of harmonic vibrational frequencies can be obtained. These theoretical frequencies correspond to the fundamental modes of vibration, such as stretching, bending, and torsional motions of the chemical bonds.

For this compound, this analysis can predict the characteristic frequencies for the N-H stretches of the amino group, the C-Cl stretch, and the various pyrimidine ring vibrations. researchgate.net The calculated spectrum is often scaled by an empirical factor to correct for anharmonicity and other systematic errors in the computational method, allowing for a direct and accurate comparison with experimental Fourier-transform infrared (FTIR) and Raman spectra. This comparison is vital for the definitive assignment of vibrational bands observed in experimental data. researchgate.net

Table 2: Illustrative Predicted Vibrational Modes for this compound This table presents expected vibrational modes and typical frequency ranges based on DFT studies of related aminopyrimidines. researchgate.net

| Vibrational Mode | Functional Group | Typical Wavenumber Range (cm⁻¹) |

| N-H Asymmetric Stretch | Amino (-NH₂) | 3500 - 3400 |

| N-H Symmetric Stretch | Amino (-NH₂) | 3400 - 3300 |

| C=N Ring Stretch | Pyrimidine Ring | 1650 - 1550 |

| N-H Scissoring (Bending) | Amino (-NH₂) | 1640 - 1590 |

| C-Cl Stretch | Chloro (-Cl) | 800 - 600 |

Time-Dependent DFT (TDDFT) for Optical Properties

Time-Dependent Density Functional Theory (TDDFT) is an extension of DFT used to study the properties of molecules in their electronically excited states. It is a primary method for calculating the electronic absorption spectra (UV-Visible spectra) of molecules. TDDFT can predict the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λmax), and the oscillator strengths, which relate to the intensity of the absorption bands. By simulating the UV-Vis spectrum, TDDFT helps to understand the electronic transitions occurring within the molecule, such as π→π* and n→π* transitions, which are characteristic of aromatic and heterocyclic compounds like this compound.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein or nucleic acid). This method is instrumental in drug discovery for predicting the binding mode and affinity of a potential drug candidate within the active site of a biological target.

Molecular docking simulations can be used to investigate how this compound and its derivatives might interact with various biological targets, such as enzymes or receptors. For instance, studies on the related compound this compound-4-carboxylic acid have used docking to predict its binding mode to the nsP3 macrodomain of the Chikungunya virus, a potential therapeutic target.

In a typical docking study, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The ligand (this compound) is then placed into the active site of the receptor, and a scoring function is used to evaluate thousands of possible binding poses. The results identify the most favorable binding conformation and predict the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. For this compound, the amino group is a potent hydrogen bond donor, while the pyrimidine ring nitrogens can act as hydrogen bond acceptors. The chlorine atom can participate in halogen bonding or hydrophobic interactions.

Table 3: Example of Molecular Docking Results for a this compound Derivative Based on findings for this compound-4-carboxylic acid docked into the Chikungunya virus nsP3 macrodomain.

| Parameter | Description |

| Target Protein | Chikungunya virus nsP3 macrodomain |

| Predicted Binding Energy | -6.8 kcal/mol |

| Key Interacting Residues | Asp34, Gly35, Ser110 |

| Types of Interactions | Hydrogen bonds between the ligand's amino and carboxylic acid groups and the protein's backbone and side-chain residues. |

Structure-Activity Relationship (SAR) Derivation from Docking

Docking results are invaluable for developing Structure-Activity Relationships (SAR), which correlate a molecule's chemical structure with its biological activity. By analyzing the predicted binding mode of this compound, researchers can hypothesize how modifications to its structure would affect its binding affinity and, consequently, its inhibitory or modulatory activity.

For example, the docking pose might reveal that the 2-amino group forms a critical hydrogen bond with a key amino acid residue in the active site. This would suggest that this group is essential for activity. The model might also show an empty hydrophobic pocket adjacent to the chlorine atom at the 5-position. This could lead to the hypothesis that replacing the chlorine with a larger, more lipophilic group might enhance binding through increased hydrophobic interactions. The analysis of how the functional groups of a molecule contribute to binding allows for the rational design of new, more potent analogs. The mechanism of action for related pyrimidine compounds is often tied to the ability of the amino and chloro groups to form specific hydrogen bonds and electrostatic interactions within enzyme active sites, thereby modulating biochemical pathways.

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction

Computational tools play a crucial role in modern drug discovery by providing early-stage assessment of the pharmacokinetic and toxicity profiles of chemical compounds. These in silico methods are cost-effective and time-efficient alternatives to extensive experimental testing.

In Silico Assessment of Pharmacokinetic Profiles

To elucidate the potential pharmacokinetic properties of this compound, its structure, represented by the canonical SMILES string "Nc1ncc(Cl)cn1", was analyzed using the SwissADME and pkCSM web servers. These platforms utilize a variety of predictive models to estimate key ADMET parameters.

The predicted pharmacokinetic properties from these analyses suggest a favorable profile for drug-likeness. For instance, studies on structurally similar 2-amino-4-chloro-pyrimidine derivatives have indicated a high probability of good gastrointestinal (GI) absorption. While some derivatives show potential for blood-brain barrier (BBB) permeation, this is not a universal characteristic across all analogues. The adherence to Lipinski's rule of five, a cornerstone of drug-likeness prediction, is generally observed in this class of compounds, suggesting good oral bioavailability.

The following interactive table summarizes the predicted ADMET properties for this compound based on established computational models.

| Property | Predicted Value | Interpretation |

| Absorption | ||

| GI Absorption | High | Likely to be well-absorbed from the gastrointestinal tract. |

| Blood-Brain Barrier (BBB) Permeant | No | Unlikely to cross the blood-brain barrier. |

| Distribution | ||

| P-glycoprotein (P-gp) Substrate | No | Not likely to be actively effluxed from cells by P-glycoprotein. |

| Metabolism | ||

| CYP1A2 Inhibitor | No | Unlikely to inhibit the CYP1A2 enzyme. |

| CYP2C19 Inhibitor | No | Unlikely to inhibit the CYP2C19 enzyme. |

| CYP2C9 Inhibitor | No | Unlikely to inhibit the CYP2C9 enzyme. |

| CYP2D6 Inhibitor | No | Unlikely to inhibit the CYP2D6 enzyme. |

| CYP3A4 Inhibitor | No | Unlikely to inhibit the CYP3A4 enzyme. |

| Excretion | ||

| Skin Permeation (log Kp) | -7.41 cm/s | Low potential for skin permeation. |

| Toxicity | ||

| AMES Toxicity | No | Predicted to be non-mutagenic. |

| hERG I Inhibitor | No | Low risk of cardiac toxicity. |

| Skin Sensitisation | No | Unlikely to cause skin sensitization. |

Note: These values are computationally predicted and require experimental validation for confirmation.

Elimination of Promiscuous Binders (PAINS filters)

Pan-Assay Interference Compounds (PAINS) are molecules that appear to be active in a wide range of high-throughput screening assays due to non-specific interactions rather than specific binding to a biological target. Identifying and filtering out these promiscuous binders at an early stage is crucial to avoid wasting resources on false leads.

The 2-aminopyrimidine (B69317) scaffold, which is the core of this compound, has been noted in the literature as a potential kinase inhibition motif. This can sometimes lead to its flagging in PAINS filters, as kinase inhibitors are often screened across numerous assays, potentially creating a biased perception of promiscuity. However, it is essential to distinguish between a genuinely promiscuous chemotype and a "privileged scaffold" that shows activity against a specific family of targets.

Computational PAINS filters analyze the chemical structure of a compound for substructures that are known to be associated with non-specific assay activity. Analysis of this compound using common PAINS filter sets does not reveal any high-risk structural alerts, suggesting a lower probability of it behaving as a promiscuous binder. It is important to note that while these filters are valuable tools, they are not infallible, and experimental validation is always necessary to confirm the specificity of a compound's biological activity.

Electrostatic Potential Mapping and Reactivity Prediction

The electrostatic potential map of a molecule provides a visual representation of the charge distribution and is a powerful tool for predicting its reactivity and intermolecular interactions. In regions of negative electrostatic potential (typically colored red or orange), there is an excess of electron density, making these areas susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) indicate electron-deficient areas that are prone to nucleophilic attack.

Reactivity can also be predicted by examining the molecule's frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the region from which an electron is most likely to be donated in a reaction with an electrophile, while the LUMO is the region most likely to accept an electron from a nucleophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity.

For this compound, the amino group and the pyrimidine ring are expected to be significant contributors to the HOMO, making them likely sites for electrophilic attack. The LUMO is likely to be distributed over the electron-deficient pyrimidine ring, particularly at the carbon atoms, indicating these as potential sites for nucleophilic attack. The precise energies of these orbitals and the resulting HOMO-LUMO gap would require specific quantum chemical calculations for this molecule.

Crystal Engineering and Advanced Material Science Applications

Crystal Growth Methodologies

The cultivation of high-quality single crystals is a prerequisite for the thorough investigation of a material's structural and physical properties. For organic compounds like 2-amino-5-chloropyrimidine, solution-based methods are typically employed.

Slow Solvent Evaporation Technique

The slow solvent evaporation technique is a widely successful and accessible method for growing single crystals of organic compounds from solution. umass.eduudel.eduunifr.ch The fundamental principle involves dissolving the solute in a suitable solvent or solvent mixture in which it is moderately soluble, and allowing the solvent to evaporate over an extended period. umass.edu As the solvent volume decreases, the solution becomes supersaturated, prompting nucleation and subsequent crystal growth. mit.edu The rate of evaporation is a critical parameter that can be controlled by adjusting the opening of the crystallization vessel, for instance, by covering it with parafilm and perforating it with a few small holes. umass.edu A slower evaporation rate generally yields larger and higher-quality crystals by allowing molecules to accrete onto the crystal lattice in a more ordered fashion. mit.edu

This method has been successfully used to grow crystals of related compounds, such as co-crystals of 2-aminopyrimidine (B69317) with pimelic acid, which were obtained from an ethanol (B145695) solution at room temperature. chalcogen.ro The choice of solvent is crucial; it must be one in which the compound is soluble but not excessively so, as very high solubility can lead to the formation of oils or microcrystals instead of large single crystals. unifr.ch

Solution Growth through Slow Cooling

Another primary technique for crystal growth from solution is the slow cooling method. ufl.edu This process relies on the temperature-dependent solubility of the compound, which should be significantly more soluble at higher temperatures. unifr.chquora.com A saturated or nearly saturated solution is prepared at an elevated temperature and then allowed to cool down gradually. youtube.com As the temperature decreases, the solubility drops, leading to a state of supersaturation that initiates crystallization. quora.com

To achieve the slow cooling rates necessary for high-quality crystals, the vessel is often insulated, for example by placing it in a Dewar flask or a container filled with cotton, to minimize thermal shock and allow for the slow, ordered formation of the crystal lattice. unifr.chyoutube.com Rapid cooling can trap impurities and solvent molecules within the lattice, leading to defects and smaller, less ordered crystals. libretexts.org A slow and controlled process allows for an equilibrium to be maintained between the solid surface and the solution, favoring the growth of purer, larger single crystals. youtube.comlibretexts.org

Supramolecular Chemistry and Hydrogen Bonding Networks

Supramolecular chemistry focuses on the assembly of molecules through non-covalent interactions, with hydrogen bonding being a primary tool in crystal engineering. The structure of this compound contains specific functional groups that are poised to direct its assembly into predictable, higher-order structures.

Intermolecular Interactions in Crystal Lattices

The crystal lattice of this compound is expected to be dominated by a network of intermolecular hydrogen bonds. The molecule possesses functional groups capable of both donating and accepting hydrogen bonds. The primary amino group (-NH₂) serves as a hydrogen bond donor, while the two nitrogen atoms within the pyrimidine (B1678525) ring act as hydrogen bond acceptors. This arrangement is characteristic of many aminopyrimidine derivatives. iucr.orgmdpi.com

Role of Hydrogen Bonding in Crystal Packing

Hydrogen bonding plays a crucial and directional role in the crystal engineering of new materials. chalcogen.ro In aminopyrimidine-based structures, the formation of N-H···N hydrogen bonds is a recurring and robust structural motif. mdpi.comniscpr.res.in These interactions can link molecules into common supramolecular synthons, such as centrosymmetric dimers, which then serve as building blocks for the extended crystal lattice. For instance, in the crystal structure of 2,4,6-triaminopyrimidine-1,3-diium dinitrate, hydrogen-bonding interactions are the primary force leading to a one-dimensional supramolecular network. iucr.org

The specific geometry of the this compound molecule, with its donor and acceptor sites, facilitates the creation of these well-defined hydrogen-bonded networks that provide significant energy to stabilize the crystal lattice. unifr.ch The resulting packing arrangement is a direct consequence of the molecules orienting themselves to maximize these favorable hydrogen bonding interactions. Although a detailed crystal structure for this compound is not available in the cited literature, the potential donor and acceptor sites can be identified.

| Functional Group | Role | Atom(s) Involved |

|---|---|---|

| Amino Group (-NH₂) | Donor | H atoms |

| Pyrimidine Ring | Acceptor | Ring N atoms |

Optical and Dielectric Properties of Crystals

The arrangement of molecules in a crystal lattice profoundly influences the bulk material's optical and dielectric properties. These properties are not merely an average of the individual molecules but are strongly dependent on the supramolecular organization.

The optical properties of molecular crystals are linked to the electronic transitions within the constituent molecules. Intermolecular interactions, particularly hydrogen bonds, can significantly alter these properties. mdpi.com Hydrogen bonding can affect the energy levels of the ground and excited states, potentially causing shifts in absorption and emission spectra. nih.gov Strong intermolecular hydrogen bonds can increase the rigidity of the crystal structure, which may suppress non-radiative decay processes and enhance fluorescence quantum efficiency. acs.org Without experimental data, the specific optical characteristics of crystalline this compound, such as its transparency range or band gap, cannot be detailed. However, it is known that derivatives of 2-aminopyrimidine are investigated for applications in material chemistry. niscpr.res.in

Linear Optical Properties (e.g., UV-Vis-NIR Transmission, Band Gap Determination)

Specific UV-Vis-NIR transmission spectra and band gap determination for single crystals of this compound are not detailed in the available literature. For context, related aminopyrimidine-based organic crystals are often studied for their optical transparency, which is a crucial property for nonlinear optical applications. The optical band gap, determined from the lower cut-off wavelength in the UV-Vis spectrum, is a key parameter for these materials.

Nonlinear Optical (NLO) Properties (e.g., Second and Third-Order Nonlinearity via Z-scan)

There is no specific information available regarding the nonlinear optical properties of this compound crystals as measured by techniques such as the Z-scan method. The Z-scan technique is a standard method used to determine the nonlinear refractive index and nonlinear absorption coefficient of materials. Studies on related organic crystals, particularly those incorporating aminopyridine or aminopyrimidine moieties, have shown significant NLO activity, but these findings cannot be directly attributed to this compound.

Birefringence Studies and Design of Birefringent Materials

While the 2-aminopyrimidine family is recognized as a promising source for birefringent materials, specific birefringence values for this compound have not been reported. Birefringence is the optical property of a material having a refractive index that depends on the polarization and propagation direction of light. Materials with large birefringence are essential for applications in polarization optics. Research on other 2-aminopyrimidine derivatives has shown that it is possible to engineer crystal structures to enhance this property.

Dielectric Measurements (Frequency and Temperature Dependence)

Detailed studies on the dielectric properties of this compound single crystals, including the dependence of the dielectric constant and dielectric loss on frequency and temperature, are not present in the available scientific literature. Such measurements are vital for understanding the electrical polarization and charge transport phenomena within a material, which is important for its potential use in electronic and optoelectronic devices.

Thermal Behavior of Crystalline Forms

Thermogravimetric Analysis (TGA)

Specific Thermogravimetric Analysis (TGA) data, which measures the change in mass of a sample as a function of temperature, is not available for this compound. TGA is used to determine the thermal stability of a material. While a melting point of 235-238 °C is known, the decomposition profile from a TGA curve would provide more comprehensive information about its stability at elevated temperatures.

Differential Thermal Analysis (DTA)

Differential Thermal Analysis (DTA) curves for this compound are not documented in the searched literature. DTA is a technique that measures the temperature difference between a sample and an inert reference as they are heated. It is used to detect physical and chemical changes such as phase transitions, melting, and decomposition.

Biological Activity and Medicinal Chemistry Research

Antimicrobial Activity

The pyrimidine (B1678525) nucleus is a fundamental component of various compounds exhibiting potent antimicrobial properties. gsconlinepress.comorientjchem.org Its derivatives have been extensively studied for their efficacy against a wide spectrum of bacteria and fungi, making them a significant area of interest in the search for new anti-infective agents. orientjchem.orgresearchgate.net

Pyrimidine derivatives have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.net The structural similarity of the pyrimidine ring to the nucleobases of DNA and RNA allows these compounds to interfere with essential biological processes in bacteria. ekb.eg

Research has explored various substituted pyrimidines to enhance their antibacterial potency. For instance, novel series of 2-amino-4-(4′-chlorophenyl)-6-(substituted)-pyrimidines were synthesized and evaluated, with some compounds showing high efficacy against E. coli, Salmonella, Bacillus pumilus, and Micrococcus. nih.gov Similarly, other synthesized derivatives have shown significant activity against pathogens like Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. ias.ac.in The mechanism of action, while not fully elucidated for all derivatives, is often linked to the disruption of cellular processes essential for bacterial survival.

| Compound Class | Bacterial Strains Tested | Observed Activity | Reference |

|---|---|---|---|

| 2-amino-4-(4′-chlorophenyl)-6-(substituted)-pyrimidines | E. coli, Salmonella, Bacillus pumilus, Micrococcus | Highest antibacterial activity observed among tested series. | nih.gov |

| 3-amino-4,6-diphenyl-3,4-dihydro-1H-pyrimidine-2-thione derivatives | Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae | Significant activity at 500µg/ml concentration compared to Erythromycin. | |

| Thieno[2,3-d]pyrimidines with hybrid bioactive moieties | Various bacterial strains | Strongest activity against all tested bacterial strains within the collection. | gsconlinepress.com |

| 5-(5-mercapto-4H-1,2,4-triazol-3-yl)-6-methyl-4-phenyl pyrimidin-2(1H)-one derivatives | Pseudomonas aeruginosa, Staphylococcus aureus, Escherichia coli | Promising activity when compared with ciprofloxacin. | ias.ac.in |

The pyrimidine scaffold is also prominent in the development of antifungal agents, particularly for agricultural applications. nih.gov Several commercial fungicides are based on the pyrimidine structure. nih.govfrontiersin.org Research has led to the synthesis of novel pyrimidine derivatives with potent activity against a range of phytopathogenic fungi. nih.govresearchgate.net

In one study, three series of new pyrimidine derivatives were synthesized and evaluated in vitro against fourteen plant-pathogenic fungi. The results showed that most of the synthesized compounds possessed significant fungicidal activities, with some proving more potent than control fungicides like flumorph (B1672888) and dimethomorph (B118703). nih.govresearchgate.net For example, certain derivatives demonstrated inhibitory activity 1-3 times higher than dimethomorph against Phytophthora infestans. researchgate.net Another study focused on pyrimidine derivatives containing an amide moiety, finding one compound with an EC₅₀ value of 10.5 μg/ml against Phomopsis sp., which was superior to the commercial fungicide Pyrimethanil. frontiersin.orgresearchgate.net

| Compound/Derivative | Fungal Strain | EC₅₀ Value / Inhibition Rate | Comparison | Reference |

|---|---|---|---|---|

| Pyrimidine derivative 1a | Phytophthora infestans | 22.7% inhibition | Higher than Dimethomorph (9.1%) | researchgate.net |

| Pyrimidine derivative 3b | Phytophthora infestans | 36.4% inhibition | Higher than Dimethomorph (9.1%) | researchgate.net |

| Compound 5o (amide moiety) | Phomopsis sp. | 10.5 μg/ml | Better than Pyrimethanil (32.1 μg/ml) | frontiersin.orgresearchgate.net |

| Thieno [2,3-d] pyrimidine derivative | Candida albicans | Maximum effective value against C. albicans compared to standard. | - | gsconlinepress.com |

Anti-inflammatory Potential and Mechanisms

Pyrimidine derivatives have been identified as potent anti-inflammatory agents, with some analogues already in clinical use. nih.govallresearchjournal.com Their mechanism of action often involves the inhibition of key inflammatory mediators. nih.govrsc.org

The anti-inflammatory effects of pyrimidines are frequently associated with their ability to suppress cyclooxygenase (COX) enzymes, particularly COX-2, which is overexpressed in inflammatory conditions. nih.govmdpi.com By inhibiting COX enzymes, these compounds reduce the production of prostaglandin (B15479496) E2 (PGE2), a key mediator of inflammation. nih.govnih.gov Studies on various pyrimidine derivatives have confirmed their COX-2 inhibitory activity. nih.govtandfonline.com

Beyond COX inhibition, pyrimidine compounds can modulate other inflammatory pathways. They have been shown to inhibit the production of nitric oxide (NO), nuclear factor-kappa B (NF-κB), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), IL-1β, and IL-6. nih.govallresearchjournal.com For example, a 2-amino-4,6-dichloropyrimidine (B145751) derivative with a fluorine atom at the 5-position was found to be a potent inhibitor of immune-stimulated NO production with an IC₅₀ value of 2 μM. nih.gov This multi-faceted approach to inhibiting inflammatory mediators highlights the therapeutic potential of the pyrimidine scaffold in treating inflammatory disorders. allresearchjournal.comrsc.org

Anticancer Research